molecular formula C22H24O6 B151434 4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione CAS No. 134985-00-5

4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione

Cat. No. B151434
M. Wt: 384.4 g/mol
InChI Key: KRJVRTQHLJDFAL-KCYHBSIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione, also known as gambogic acid, is a natural product extracted from the resin of Garcinia hanburyi tree. It has been used in traditional medicine for centuries due to its anti-inflammatory, anti-tumor, and anti-viral properties. In recent years, gambogic acid has gained attention in the scientific community for its potential as a therapeutic agent in cancer treatment.

Scientific Research Applications

Heterocycle Synthesis

Benzofurans, pyridazones, and pyridones, known for their broad spectrum of biological activities, have sparked interest in synthesizing heterocycles that contain benzofuran in combination with pyridazinone or pyridone moieties. These compounds are anticipated to exhibit enhanced biological activities. For instance, the synthesis of heterocycles using derivatives of benzofuran, like 7-methoxy-1H-pyrano[3,4-b]benzofuran-4H-1,3-dione, has shown potential for creating compounds with significant biological relevance (Patankar et al., 2000).

Oxidation Studies

Research on the oxidation of benzophenone derivatives, similar in structure to the compound , has led to the discovery of new compounds like 4',6-dimethoxy-4,6'-dimethylspiro[benzofuran-2(3H),1'-cyclohexa-3',5'-diene]-2',3(2H)-dione. These studies are crucial for understanding the chemical behavior and potential applications of benzofuran derivatives in various fields (Sala et al., 1982).

Acid-Catalyzed Transformations

Investigations into the acid-catalyzed transformations of substituted cyclopentenones, which share structural similarities with the compound , have provided insights into the chemical pathways and reactions these compounds can undergo. Such studies are fundamental in exploring the chemical properties and potential uses of these compounds in various scientific applications (Pattenden & Storer, 1974).

Fluorescence Probe Properties

Studies on the fluorescence probe properties of intramolecular charge transfer diphenylbutadienes, which are structurally related to the compound , have shown that these compounds have potential applications in biochemistry and materials science. Their behavior in different media like micelles and vesicles can provide valuable information for their use in various scientific and industrial applications (Singh & Darshi, 2002).

Electrochemical Reduction Studies

Research on the electrochemical reduction of compounds like hypostictic acid, which is structurally similar to the compound , has led to the discovery of new compounds and provided insights into the electrochemical behavior of these types of compounds. This research is significant for understanding the electrochemical properties of benzofuran derivatives and their potential applications in various scientific fields (Carvalho et al., 2004).

properties

CAS RN

134985-00-5

Product Name

4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione

Molecular Formula

C22H24O6

Molecular Weight

384.4 g/mol

IUPAC Name

4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione

InChI

InChI=1S/C22H24O6/c1-11(10-23)7-6-8-22(4)13(3)28-21-16-14(9-15(24)17(21)22)19(26)20(27-5)12(2)18(16)25/h6-9,13,23-24H,10H2,1-5H3/b8-6+,11-7+

InChI Key

KRJVRTQHLJDFAL-KCYHBSIOSA-N

Isomeric SMILES

C[C@@H]1[C@](C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)/C=C/C=C(\C)/CO

SMILES

CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C=CC=C(C)CO

Canonical SMILES

CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C=CC=C(C)CO

synonyms

furaquinocin E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione
Reactant of Route 2
4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione
Reactant of Route 3
4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione
Reactant of Route 4
4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione
Reactant of Route 5
4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione
Reactant of Route 6
4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione

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